molecular formula C19H20N4O2 B1683793 Plinabulin CAS No. 714272-27-2

Plinabulin

カタログ番号: B1683793
CAS番号: 714272-27-2
分子量: 336.4 g/mol
InChIキー: UNRCMCRRFYFGFX-TYPNBTCFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Plinabulin, also known by its provisional name BPI-2358, is a small molecule under development by BeyondSpring Pharmaceuticals. It is a selective immunomodulating microtubule-binding agent derived from marine natural products. This compound has shown promise in clinical trials for the treatment of non-small cell lung cancer and the prevention of chemotherapy-induced neutropenia .

準備方法

合成経路と反応条件: プリナブリンの合成には、一連の化学反応による主要な中間体の調製と最終生成物の合成が含まれます。プリナブリンを合成するための改善された方法の1つには、主要な中間体である4-(tert-ブチル)-1H-イミダゾール-5-カルバルデヒドの合成と単離が含まれます。この中間体は、ワンポット法で最終生成物を得るために使用されます。 この方法の利点には、簡単な後処理、残留溶媒の少ない、無毒性、および便利な実行が含まれます .

工業的生産方法: プリナブリンの工業的生産は、グリーンケミストリーの要件を満たすために合成経路を最適化することに重点を置いています。 これには、有毒な溶媒と試薬の使用を最小限に抑え、廃棄物を削減し、プロセス全体の効率を向上させることが含まれます .

化学反応の分析

反応の種類: プリナブリンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、プリナブリンの構造を修飾して、その生物学的活性と薬物動態的特性を強化するために不可欠です .

一般的な試薬と条件: プリナブリンの合成と修飾で使用される一般的な試薬には、エチルイソシアノ酢酸、tert-ブチルアミン、およびさまざまな酸化剤と還元剤が含まれます。 反応条件は通常、所望の化学変換を実現するために、制御された温度、特定の溶媒、および触媒を伴います .

主要な生成物: プリナブリンの化学反応から生成される主要な生成物には、その誘導体が含まれます。これらは、その有効性を向上させ、潜在的な副作用を軽減するように設計されています。 これらの誘導体は、核磁気共鳴(NMR)や高分解能質量分析(HRMS)などの技術を使用して特徴付けられます .

4. 科学研究への応用

プリナブリンは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用を持っています。その重要な応用には以下が含まれます。

    化学: プリナブリンは、微小管結合剤の構造活性相関を研究するための貴重な化合物として役立ちます。

    生物学: 生物学的研究では、プリナブリンは、微小管不安定化のメカニズムとその細胞プロセスへの影響を調査するために使用されます。

    医学: プリナブリンは、非小細胞肺がんの治療と化学療法誘発性好中球減少症の予防のための治療薬として開発されています。

    産業: 製薬業界では、プリナブリンは、化学療法レジメンの有効性と安全性を向上させる可能性について検討されています。

科学的研究の応用

Plinabulin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

    Chemistry: this compound serves as a valuable compound for studying the structure-activity relationship of microtubule-binding agents.

    Biology: In biological research, this compound is used to investigate the mechanisms of microtubule destabilization and its effects on cellular processes.

    Medicine: this compound is being developed as a therapeutic agent for the treatment of non-small cell lung cancer and the prevention of chemotherapy-induced neutropenia.

    Industry: In the pharmaceutical industry, this compound is being explored for its potential to improve the efficacy and safety of chemotherapy regimens.

作用機序

プリナブリンは、多面的な作用機序を通じてその効果を発揮します。これは、αβ-チューブリンヘテロダイマーのβ-チューブリンのコルヒチン結合部位の近傍に結合します。この結合により、免疫防御タンパク質GEF-H1が放出され、樹状細胞の成熟につながるシグナル伝達経路を活性化します。 樹状細胞の成熟は、抗原提示の増加とT細胞の活性化をもたらし、プリナブリンの抗がん活性に寄与します .

さらに、プリナブリンは、インターロイキン-1β、インターロイキン-6、およびインターロイキン-12などのサイトカインの産生を誘導します。これらは、好中球の生存に不可欠です。 このメカニズムは、化学療法誘発性好中球減少症を防ぎ、がん細胞に対する免疫応答を強化するのに役立ちます .

6. 類似の化合物との比較

プリナブリンは、その選択的な免疫調節特性と化学療法誘発性好中球減少症を予防する能力により、微小管結合剤の中でユニークです。類似の化合物には以下が含まれます。

    コルヒチン: チューブリンのコルヒチン結合部位に結合する、よく知られた微小管阻害剤です。

    タキサン類(例:パクリタキセル): これらの化合物は微小管を安定化し、がん治療に広く使用されています。

    ビンカアルカロイド(例:ビンクリスチン): これらの薬剤は微小管の重合を阻害し、さまざまながん治療に使用されています。

類似化合物との比較

Plinabulin is unique among microtubule-binding agents due to its selective immunomodulating properties and its ability to prevent chemotherapy-induced neutropenia. Similar compounds include:

    Colchicine: A well-known microtubule inhibitor that binds to the colchicine binding site on tubulin.

    Taxanes (e.g., Paclitaxel): These compounds stabilize microtubules and are widely used in cancer therapy.

    Vinca Alkaloids (e.g., Vincristine): These agents inhibit microtubule polymerization and are used in various cancer treatments.

生物活性

Plinabulin is an investigational small molecule classified as a selective immunomodulating microtubule-binding agent (SIMBA). It is being studied primarily for its potential applications in oncology, particularly in combination with existing chemotherapy and immunotherapy regimens. Its unique mechanism of action, which differs from traditional microtubule-binding agents, allows it to enhance immune responses while minimizing side effects associated with standard therapies.

This compound binds to a distinct pocket on tubulin, leading to its unique biological activities:

  • Microtubule Destabilization : this compound inhibits tubulin polymerization, disrupting microtubule formation and function, which is essential for cell division and tumor growth.
  • Immune Modulation : It promotes the release of GEF-H1, a protein that enhances dendritic cell maturation and T-cell activation, facilitating a robust immune response against tumors .
  • Hematopoietic Stem Cell Support : The compound boosts the number of hematopoietic stem/progenitor cells (HSPCs), aiding recovery from chemotherapy-induced myelosuppression .

Cancer Treatment

This compound is being evaluated in various clinical trials for its efficacy in treating different types of cancer, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).

  • NSCLC : In a Phase 3 study (DUBLIN-3), this compound combined with docetaxel showed improved overall survival compared to docetaxel alone. The combination also significantly reduced the incidence of severe neutropenia, a common side effect of chemotherapy .
  • SCLC : A Phase I/II trial investigated this compound in combination with nivolumab and ipilimumab for recurrent SCLC. While the trial did not meet its primary endpoint for progression-free survival (PFS), it demonstrated manageable safety profiles and some objective responses .

Neutropenia Prevention

This compound has shown promise in preventing chemotherapy-induced neutropenia (CIN). A randomized clinical trial compared this compound with pegfilgrastim, demonstrating that this compound could effectively reduce severe neutropenia days while allowing for administration shortly after chemotherapy .

Efficacy Data

The following table summarizes key findings from various studies on this compound:

Study TypeCombination TherapyKey Findings
Phase 3 DUBLIN-3This compound + DocetaxelImproved overall survival; reduced severe neutropenia incidence .
Phase I/II SCLC TrialThis compound + Nivolumab + IpilimumabMedian PFS 1.6 months; manageable safety profile .
PROTECTIVE-1 TrialThis compound vs PegfilgrastimNon-inferiority in preventing severe neutropenia days .

Case Studies

In a multicenter Phase I/II study involving patients with recurrent SCLC, this compound was administered alongside nivolumab and ipilimumab. The results indicated that while the primary endpoint was not achieved, some patients experienced partial responses, highlighting the potential for further exploration in this combination therapy context .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Plinabulin, and how are they validated in preclinical studies?

this compound's mechanism involves tubulin binding and vascular disruption, but validation requires rigorous biochemical assays (e.g., competitive binding studies with radiolabeled tubulin) coupled with phenotypic readouts (e.g., endothelial cell apoptosis). Researchers should use immunofluorescence to confirm microtubule destabilization and correlate findings with cytotoxicity assays in cancer cell lines .

Q. What standard preclinical models are recommended for evaluating this compound’s antitumor efficacy?

Murine xenograft models (e.g., HCT-116 colorectal cancer) are widely used, but orthotopic or patient-derived xenografts (PDX) better replicate tumor microenvironments. Metrics include tumor volume regression, survival analysis, and histopathological assessment of vascular normalization. Include dose-response curves to establish therapeutic windows .

Q. How should researchers address variability in this compound’s pharmacokinetic (PK) data across species?

Use allometric scaling adjusted for species-specific metabolic rates. Validate with LC-MS/MS plasma concentration measurements and compartmental modeling (e.g., non-linear mixed-effects modeling). Compare metabolite profiles across species to identify translational discrepancies .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s efficacy between in vitro and in vivo studies?

Discrepancies often arise from tumor stroma interactions absent in vitro. Use 3D co-culture systems (e.g., cancer-associated fibroblasts + tumor cells) to mimic in vivo conditions. Follow up with intravital imaging in live models to track drug penetration and stromal response .

Q. How can researchers optimize this compound dosing schedules to minimize neutropenia while maintaining antitumor efficacy?

Implement pharmacodynamic (PD) biomarkers (e.g., circulating endothelial cells) to track vascular effects. Use adaptive trial designs in preclinical models, adjusting doses based on real-time neutrophil counts and tumor response data. Compare intermittent vs. continuous dosing regimens using Kaplan-Meier survival analysis .

Q. What strategies are employed to investigate this compound’s potential in overcoming multidrug resistance (MDR) in cancer?

Co-administer this compound with P-glycoprotein inhibitors (e.g., verapamil) in resistant cell lines (e.g., MCF-7/ADR). Measure drug efflux via flow cytometry and assess synergy using Chou-Talalay combination indices. Validate in vivo using MDR-transfected xenografts .

Q. How do researchers assess this compound’s immunomodulatory effects in combination with checkpoint inhibitors?

Use syngeneic models (e.g., CT26 colon cancer) to evaluate tumor-infiltrating lymphocytes (TILs) via flow cytometry (CD8+/CD4+ ratios). Pair with cytokine profiling (e.g., IFN-γ, IL-2) and correlate with tumor regression. Conduct sequential vs. concurrent dosing studies to identify optimal timing .

Q. Methodological Considerations

  • Data Contradiction Analysis : For conflicting results (e.g., variable response in KRAS-mutant vs. wild-type models), perform stratified analysis by genetic subtype and use multi-omics approaches (transcriptomics/proteomics) to identify resistance pathways .
  • Reproducibility : Adhere to the ARRIVE guidelines for preclinical studies. Include detailed supplemental methods (e.g., exact cell culture conditions, randomization protocols) to enable replication .
  • Statistical Rigor : Power calculations must predefine sample sizes to avoid Type II errors. Use mixed-effects models to account for inter-animal variability in PK/PD studies .

特性

IUPAC Name

(3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRCMCRRFYFGFX-TYPNBTCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC=CC=C3)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031311
Record name Plinabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

NPI-2358 is a vascular disrupting agent currently in clinical development for the treatment of cancer by Nereus. NPI-2358 is one of over 200 synthetic analogues that were prepared following the discovery of the compound Halimide isolated from a marine fungus. In preclinical models of cancer, including lung, breast, sarcoma, colon and prostate, NPI-2358 demonstrated potent and selective anti-tumor effects in combination with docetaxel and other oncology therapies, as well as single-agent efficacy in a number of orthotopic models. NPI-2358 interacts with soluble beta-tubulin and prevents the polymerization of tubulin without altering dynamic microtubule function of formed microtubules. As demonstrated in preclinical testing, this target profile results in a highly specific nanomolar cytotoxicity while reducing the side effects seen in first-generation VDAs due to cardiotoxicity, hemodynamic changes and neuropathies.
Record name Plinabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

714272-27-2
Record name Plinabulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714272-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plinabulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714272272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plinabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Plinabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLINABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986FY7F8XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。